
S-Me-DM4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-methyl-DM4 is an intracellular enzyme S-methylated metabolite of DM4, a maytansinoid with microtubule-depolymerizing properties and potent cytotoxicity. It is primarily employed as an Antibody-Drug Conjugate (ADC) cytotoxin .
Preparation Methods
Synthetic Routes and Reaction Conditions
S-methyl-DM4 is synthesized through the S-methylation of DM4 by intracellular enzymes . The specific reaction conditions for this transformation typically involve the presence of methylating agents under controlled conditions to ensure the selective methylation of the sulfur atom in DM4.
Industrial Production Methods
Industrial production of S-methyl-DM4 involves large-scale synthesis of DM4 followed by its enzymatic or chemical methylation. The process is optimized to achieve high yield and purity, ensuring the compound’s efficacy as an ADC cytotoxin .
Chemical Reactions Analysis
Types of Reactions
S-methyl-DM4 undergoes various chemical reactions, including:
Oxidation: S-methyl-DM4 can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to DM4 under specific conditions.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: DM4.
Substitution: Derivatives with different functional groups replacing the methyl group
Scientific Research Applications
S-methyl-DM4 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study methylation reactions and their effects on biological activity.
Biology: Employed in studies involving microtubule dynamics and cell division.
Medicine: Utilized in the development of ADCs for targeted cancer therapy due to its potent cytotoxicity.
Industry: Applied in the production of ADCs for pharmaceutical applications .
Mechanism of Action
S-methyl-DM4 exerts its effects by binding to microtubules and disrupting their function, leading to cell cycle arrest and apoptosis. The compound targets tubulin, a key protein in microtubule formation, and inhibits its polymerization. This disruption of microtubule dynamics ultimately results in cell death .
Comparison with Similar Compounds
Similar Compounds
DM4: The parent compound of S-methyl-DM4, also a microtubule-depolymerizing agent with potent cytotoxicity.
Maytansinoids: A class of compounds similar to DM4, known for their microtubule-depolymerizing properties.
Auristatins: Another class of microtubule inhibitors used in ADCs
Uniqueness
S-methyl-DM4 is unique due to its specific methylation, which enhances its stability and efficacy as an ADC cytotoxin. This modification allows for better targeting and reduced off-target effects compared to its parent compound, DM4 .
Properties
Molecular Formula |
C39H56ClN3O10S |
|---|---|
Molecular Weight |
794.4 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-methylsulfanylpentanoyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1 |
InChI Key |
AYWIIXDQRUFQGH-SIDGEOBYSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SC)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


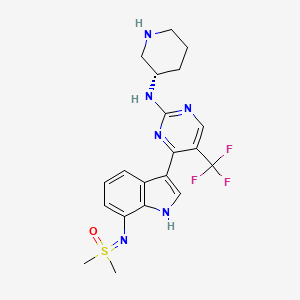
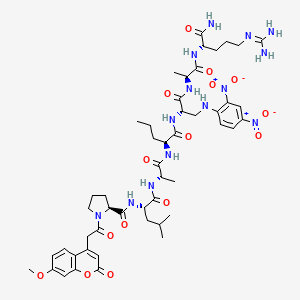
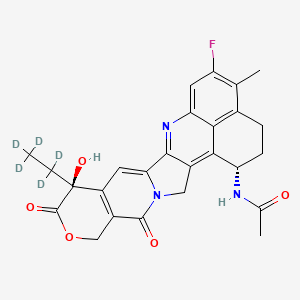
![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)

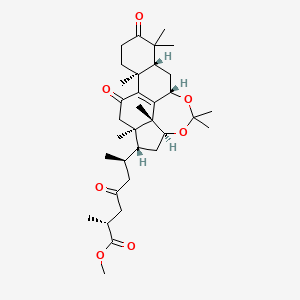
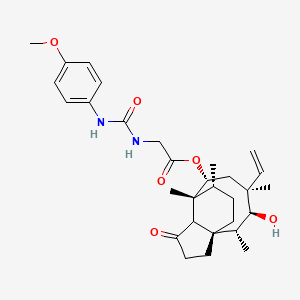
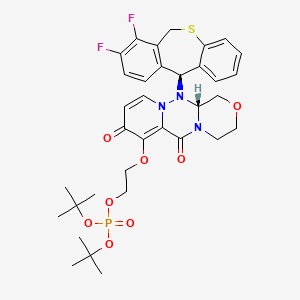
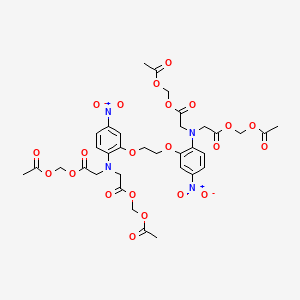
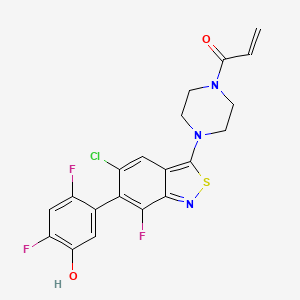
![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)
![1-[(2R,3S,5R)-4-[[tert-butyl(dimethyl)silyl]methoxy]-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406329.png)
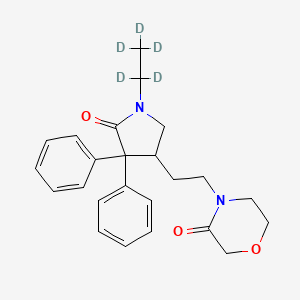
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12406342.png)
